GSK2820151 -

GSK2820151

Catalog Number: EVT-255910
CAS Number:
Molecular Formula: C22H32ClN3O3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2820151 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor GSK2820151 binds to the acetylated lysine recognition motifs
Overview

GSK2820151 is a small molecule compound that belongs to the class of bromodomain and extra-terminal domain inhibitors, specifically targeting the bromodomain proteins involved in transcriptional regulation. These proteins play crucial roles in various cellular processes, including gene expression, cell cycle regulation, and apoptosis, making them significant targets for cancer therapy. GSK2820151 has been investigated primarily for its potential to inhibit the growth of cancer cells by disrupting the function of bromodomain-containing proteins.

Source

GSK2820151 was developed by GlaxoSmithKline as part of their research into small molecule inhibitors that selectively target bromodomains. The compound's development is rooted in the understanding of the role that acetylation plays in gene regulation and the importance of bromodomains in recognizing acetylated lysine residues on histones and other proteins.

Classification

GSK2820151 is classified as a bromodomain inhibitor, specifically targeting the bromodomain and extra-terminal domain family of proteins. This classification is significant due to the involvement of these proteins in oncogenic processes, particularly in various types of cancers.

Synthesis Analysis

The synthesis of GSK2820151 involves several key steps that leverage modern organic chemistry techniques. The synthesis typically begins with commercially available starting materials, which undergo a series of reactions including:

  1. Formation of key intermediates: Using methods such as condensation reactions to create intermediates that contain the necessary functional groups.
  2. Cyclization: Employing cyclization techniques to form the core structure of the compound.
  3. Functionalization: Introducing specific substituents that enhance the binding affinity and selectivity for the target bromodomains.
Molecular Structure Analysis

GSK2820151 features a complex molecular structure characterized by a specific arrangement of atoms that allows it to interact effectively with its biological targets.

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on specific substitutions).
  • Structural Features: The compound includes a central aromatic ring system which is crucial for its interaction with bromodomains through π-π stacking and hydrophobic interactions.

Data

  • Molecular Weight: Approximately 400 g/mol (exact value varies).
  • 3D Structure: The spatial arrangement can be analyzed using X-ray crystallography or NMR spectroscopy to confirm binding modes with target proteins.
Chemical Reactions Analysis

GSK2820151 participates in several chemical reactions that are critical for its function as a bromodomain inhibitor:

  1. Binding Reactions: The primary reaction involves non-covalent interactions with acetylated lysine residues on target proteins, which can be characterized by:
    • Hydrogen bonding
    • Hydrophobic interactions
    • Electrostatic interactions
  2. Inhibition Mechanism: The compound inhibits the recruitment of transcriptional machinery by blocking the recognition site on bromodomains, effectively reducing gene expression associated with cancer proliferation.

Technical details regarding these reactions can be elucidated through kinetic studies and binding assays such as surface plasmon resonance.

Mechanism of Action

GSK2820151 exerts its effects primarily through competitive inhibition of bromodomains, particularly those within the bromodomain and extra-terminal domain family.

  • Process:
    1. The compound binds to the acetyl-lysine recognition site on bromodomains.
    2. This binding prevents the interaction between bromodomain-containing proteins and their acetylated substrates.
    3. As a result, downstream transcriptional activation is inhibited, leading to reduced expression of oncogenes.

Data

Studies have shown that GSK2820151 can significantly decrease cell viability in various cancer cell lines by disrupting these pathways, demonstrating its potential as an anticancer agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of GSK2820151 contribute to its efficacy and bioavailability:

  • Physical Properties:
    • Appearance: Typically a solid or crystalline form.
    • Solubility: Soluble in organic solvents; limited solubility in water (specific values depend on formulation).
  • Chemical Properties:
    • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
    • LogP (octanol-water partition coefficient): Indicates lipophilicity, affecting absorption and distribution.

Relevant data from pharmacokinetic studies indicate favorable absorption characteristics, although further optimization may be required for enhanced bioavailability.

Applications

GSK2820151 has significant potential applications in scientific research and clinical settings:

  • Cancer Research: It is primarily investigated for its ability to inhibit tumor growth by targeting aberrant transcriptional regulation common in cancer cells.
  • Therapeutic Development: As a lead compound, it serves as a basis for further development into more selective inhibitors with improved pharmacological profiles.
  • Biological Studies: It aids in elucidating the role of bromodomain-containing proteins in various biological processes beyond cancer, including inflammation and cardiovascular diseases.

Properties

Product Name

GSK2820151

Molecular Formula

C22H32ClN3O3

Synonyms

GSK2820151; GSK-2820151; GSK 2820151.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.